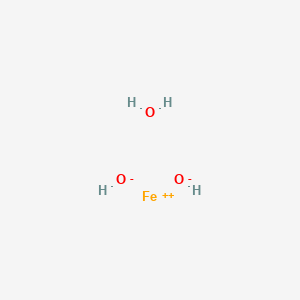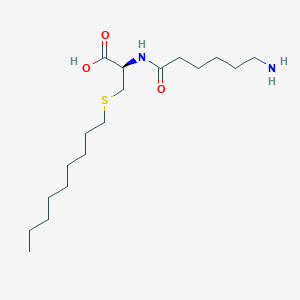![molecular formula C26H24O3 B14245625 2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene CAS No. 349533-09-1](/img/structure/B14245625.png)
2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of benzyloxy and ethoxy groups attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene typically involves the reaction of naphthalene derivatives with benzyl alcohol and ethylene oxide under specific conditions. The process may include steps such as:
Naphthalene Derivative Preparation: Starting with a naphthalene derivative, the compound is subjected to a reaction with benzyl alcohol in the presence of a catalyst, such as a strong acid or base, to form the benzyloxy group.
Ethoxylation: The intermediate product is then reacted with ethylene oxide under controlled temperature and pressure to introduce the ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.
Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperature and pressure.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions include naphthoquinones, reduced naphthalene derivatives, and various substituted naphthalene compounds.
Applications De Recherche Scientifique
2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzyloxy)-1-ethoxybenzene
- 2-(Benzyloxy)-4-ethoxybenzene
- 2-(Benzyloxy)-1-methoxybenzene
Uniqueness
2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
349533-09-1 |
|---|---|
Formule moléculaire |
C26H24O3 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2-phenylmethoxy-6-(2-phenylmethoxyethoxy)naphthalene |
InChI |
InChI=1S/C26H24O3/c1-3-7-21(8-4-1)19-27-15-16-28-25-13-11-24-18-26(14-12-23(24)17-25)29-20-22-9-5-2-6-10-22/h1-14,17-18H,15-16,19-20H2 |
Clé InChI |
KRROYQOOGFAASX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOC2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]-](/img/structure/B14245546.png)
![1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)-](/img/structure/B14245551.png)




![4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one](/img/structure/B14245586.png)

![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)
![Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl-](/img/structure/B14245604.png)
![Phenol, 3-[2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14245619.png)
![Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B14245627.png)

![Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-](/img/structure/B14245637.png)
